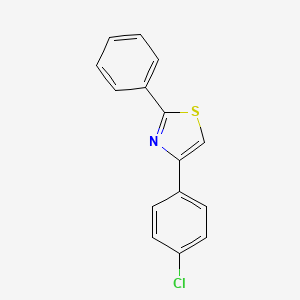

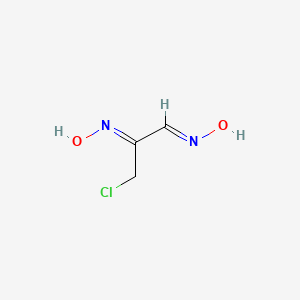

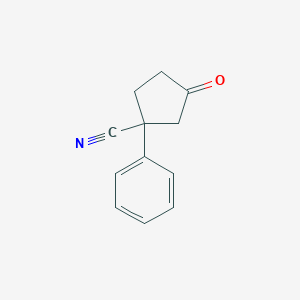

![molecular formula C18H9Cl3F3N3OS B2891162 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide CAS No. 338774-95-1](/img/structure/B2891162.png)

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide” is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions respectively . The 2nd position of the pyridine ring is attached to a sulfanyl group, which is further connected to a nicotinamide group substituted with a 2,4-dichlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyridine ring contributes to the planarity of the molecule, while the various substituents may introduce steric hindrance and affect the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group might be susceptible to nucleophilic attack. The sulfanyl group could potentially participate in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group and the electronegative chlorine and fluorine atoms could enhance the compound’s solubility in polar solvents . The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces present .科学的研究の応用

Herbicide Synthesis

- Synthesis of Herbicides : A key intermediate in the synthesis of the highly efficient herbicide trifloxysulfuron is derived from nicotinamide, a related compound to the chemical . The synthesis process involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Biological Activity

- Biological Relevance in Mammals and Bacteria : Nicotinamide derivatives, which are structurally similar to the specified chemical, have been found to exhibit activity against pellagra. These compounds, including nicotinamide methochloride and pyridine derivatives, have been observed to form in mammalian bodies and display various levels of biological activity (P. Ellinger, G. Fraenkel, M. Abdel Kader, 1947).

Plant Metabolism

- Utilization in Plants : In a study on various plant materials, including Arabidopsis thaliana and Oryza sativa, it was found that nicotinamide is used for pyridine nucleotide synthesis, likely after conversion to nicotinic acid. This highlights the role of similar compounds in plant metabolism (Ayu Matsui et al., 2007).

Insecticide Development

- Insecticidal Applications : The sulfoximines, such as sulfoxaflor, are a new class of insecticides showing high efficacy against sap-feeding insects, including those resistant to other insecticides. These compounds function as agonists at insect nicotinic acetylcholine receptors, indicating a potential application area for similar chemicals (T. C. Sparks et al., 2013).

Chemical Structure and Properties

- Molecular Structure Studies : Research on the molecular structure of related nicotinamide derivatives provides insight into their chemical behavior, which is important for their application in various fields, including pharmaceuticals and agrochemicals (L. Gomes et al., 2013).

作用機序

Target of Action

Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the synthesis of agrochemicals and pharmaceutical ingredients . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of chlorfluazuron, an insect growth regulator .

Pharmacokinetics

The presence of the trifluoromethyl group (-cf3) in the compound could potentially influence its pharmacokinetic properties, as fluorinated compounds are known to exhibit unique pharmacokinetic characteristics .

Result of Action

It’s known that compounds with similar structures have been used in the synthesis of agrochemicals that inhibit the growth of target insects at their larval stages .

特性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4-dichlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3F3N3OS/c19-10-3-4-14(12(20)7-10)27-15(28)11-2-1-5-25-16(11)29-17-13(21)6-9(8-26-17)18(22,23)24/h1-8H,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGLINSBMCJBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

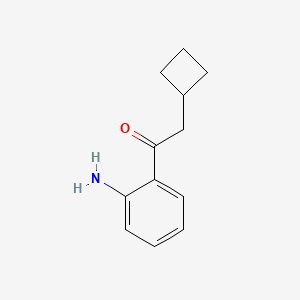

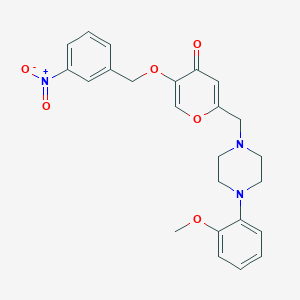

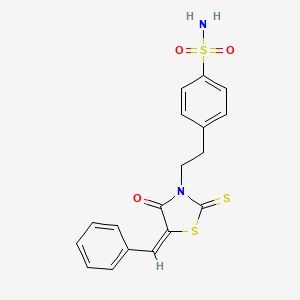

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B2891085.png)

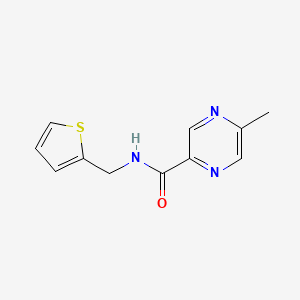

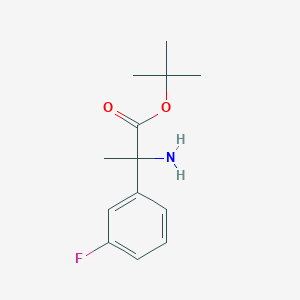

![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2891090.png)

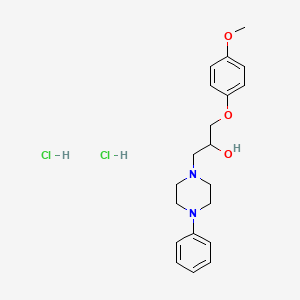

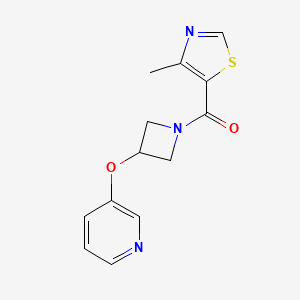

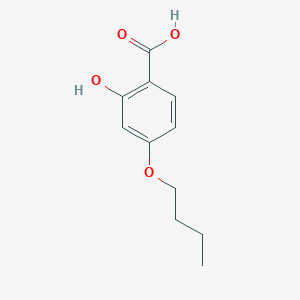

![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)